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Compound of Interest

Compound Name: Nickel oxalate dihydrate

Cat. No.: B12335389 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the performance of nickel oxalate-derived materials as catalysts,

supported by experimental data. The focus is on their application in the oxygen evolution

reaction (OER), a critical process in renewable energy technologies.

Nickel oxalate-derived materials are emerging as promising, cost-effective catalysts for various

chemical transformations. Their unique structural and electronic properties, arising from the

oxalate precursor, contribute to enhanced catalytic activity and stability. This guide delves into

the synthesis, characterization, and performance of these materials, offering a direct

comparison with alternative catalysts.

Performance Benchmarks for Oxygen Evolution
Reaction (OER)
The oxygen evolution reaction is a key bottleneck in water splitting for hydrogen production.

The efficiency of OER catalysts is typically evaluated based on their overpotential (the extra

voltage required beyond the thermodynamic potential to drive the reaction) at a specific current

density (a measure of the reaction rate). A lower overpotential at a higher current density

signifies a more active catalyst.
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Note: "-" indicates data not available in the cited sources.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below

are summarized protocols for the synthesis of nickel oxalate-derived catalysts and the

electrochemical evaluation of their OER performance.

Synthesis of Nickel-Cobalt Oxalate (Ni₂.₅Co₅C₂O₄)
This protocol is based on a wet-chemical technique described in the literature.[1][5]

Materials:

Cobalt nitrate hexahydrate [Co(NO₃)₂·6H₂O]

Nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O]

Oxalic acid

Deionized water

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9416859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416859/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/6654e49821291e5d1d6acf9d/original/nanospike-nickel-iron-oxalate-as-an-efficient-electrocatalyst-for-the-oxygen-evolution-reaction.pdf
https://chemrxiv.org/engage/chemrxiv/article-details/6654e49821291e5d1d6acf9d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416859/
https://www.rsc.org/suppdata/d1/na/d1na00034a/d1na00034a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12335389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methanol

Procedure:

Dissolve 1.45 g of cobalt nitrate hexahydrate and 0.725 g of nickel nitrate hexahydrate in 50

ml of deionized water with constant stirring for 15 minutes at 80°C.[5]

Prepare a solution of 1.512 g of oxalic acid in 30 ml of deionized water.[5]

Add the oxalic acid solution dropwise to the metal nitrate solution while stirring continuously

for 120 minutes.[5]

Quench the hot, viscous solution in an ice-water bath and then allow it to stand at room

temperature (30°C) for 30 minutes.[5]

Collect the precipitate by centrifugation.[5]

Wash the precipitate with methanol.[5]

Dry the final product in an oven at 60°C for 12 hours.[5]

Synthesis of Nanospike Nickel-Iron Oxalate (ns-
NiFeOxalate)
This protocol follows a hydrothermal method where oxalate is generated in situ.[2]

Materials:

Nickel acetylacetonate

Iron nitrate

Isopropanol

Glycerol

Ethanol
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Procedure:

Prepare a 1:1 solution of nickel acetylacetonate and iron nitrate in a mixture of isopropanol

and glycerol.[2]

Stir the solution for 24 hours under ambient conditions.[2]

Heat the solution at 180°C for 12 hours in the air to obtain an amorphous precipitate.[2]

Wash the resulting precipitate with ethanol and dry it to get an amorphous powder (a-

NiFeOxalate).[2]

To obtain the crystalline nanospike material (ns-NiFeOxalate), heat the amorphous powder

at 80°C for one week.[2]

Electrochemical Evaluation of OER Activity
The following is a general procedure for assessing the electrocatalytic performance for OER.[1]

[2]

Materials:

Working electrode (e.g., catalyst-loaded carbon paper or rotating disk electrode)

Counter electrode (e.g., platinum wire)

Reference electrode (e.g., Ag/AgCl or Hg/HgO)

Electrolyte (e.g., 1 M KOH or 1.0 M NaOH)

Potentiostat

Procedure:

Assemble a standard three-electrode electrochemical cell with the prepared working

electrode, a counter electrode, and a reference electrode in the chosen electrolyte.[2]

Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s or 5 mV/s) to

record the polarization curves.[2][5] All potentials should be iR-corrected to compensate for
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the solution resistance.

The overpotential is determined from the LSV curve at a current density of 10 mA/cm².

Tafel plots (overpotential vs. log of current density) are constructed from the LSV data to

evaluate the reaction kinetics.

Chronoamperometry or chronopotentiometry can be used to assess the long-term stability of

the catalyst.

Faradaic efficiency is determined by quantifying the amount of evolved oxygen and

comparing it to the theoretical amount calculated from the total charge passed.[1]

Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and

proposed reaction mechanisms.

Ni-Co Oxalate Synthesis
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Caption: Synthesis workflows for nickel-cobalt and nickel-iron oxalate catalysts.
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Caption: A generalized proposed mechanism for the Oxygen Evolution Reaction on a metal

active site (M).

Concluding Remarks
Nickel oxalate-derived materials, particularly bimetallic compositions such as nickel-cobalt and

nickel-iron oxalates, demonstrate superior electrocatalytic activity for the oxygen evolution

reaction compared to their individual metal oxalate counterparts and even the commonly used

nickel-cobalt oxide (NiCo₂O₄).[1] The nanostructured morphology, such as the nanospike

nickel-iron oxalate, appears to play a significant role in enhancing performance.[2][3] These

materials present a viable and cost-effective alternative to precious metal catalysts like RuO₂

and IrO₂. The synthetic methods are relatively straightforward, employing wet-chemical and

hydrothermal techniques.[1][2] Further research focusing on optimizing the composition,
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morphology, and understanding the in-situ transformations of these catalysts during the OER

will be crucial for the development of next-generation electrocatalysts for clean energy

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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